molecular formula C20H23N3O2S B12517356 1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- CAS No. 651335-95-4

1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-

Cat. No.: B12517356
CAS No.: 651335-95-4
M. Wt: 369.5 g/mol
InChI Key: LUHZCZQPLOMEHL-UHFFFAOYSA-N
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Description

1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- is a heterocyclic compound that features an indazole core Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indazole derivatives typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole core . Another approach involves the use of ortho-substituted benzaldehydes and hydrazine under specific conditions to achieve cyclization . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, have also been employed to synthesize 1H-indazoles .

Industrial Production Methods

Industrial production of 1H-indazole derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the cyclization process. The choice of starting materials and reaction conditions can significantly impact the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1H-Indazole derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-indazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, indazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- is unique due to its specific substituents, which can enhance its biological activity and selectivity. The presence of the piperidinylmethyl group and the sulfonyl group can influence the compound’s pharmacokinetic properties and its interaction with molecular targets .

Properties

CAS No.

651335-95-4

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(piperidin-3-ylmethyl)indazole

InChI

InChI=1S/C20H23N3O2S/c1-15-8-10-17(11-9-15)26(24,25)20-18-6-2-3-7-19(18)23(22-20)14-16-5-4-12-21-13-16/h2-3,6-11,16,21H,4-5,12-14H2,1H3

InChI Key

LUHZCZQPLOMEHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NN(C3=CC=CC=C32)CC4CCCNC4

Origin of Product

United States

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